molecular formula C24H28N2O4S B11411845 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11411845
M. Wt: 440.6 g/mol
InChI Key: LNYOGAPAUNMFMR-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is substituted with dimethyl groups and a sulfonyl phenyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Dimethyl Groups: Methylation reactions are used to introduce the dimethyl groups at the 6 and 7 positions of the benzofuran ring.

    Attachment of the Sulfonyl Phenyl Acetamide Moiety: This step involves coupling reactions, such as amide bond formation, to attach the sulfonyl phenyl acetamide group to the benzofuran core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core and sulfonyl phenyl acetamide moiety may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid: This compound shares the benzofuran core but lacks the sulfonyl phenyl acetamide moiety.

    2,3-dimethyl benzofuran: This compound has a similar benzofuran structure but with different substituents.

Uniqueness

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C24H28N2O4S/c1-16-5-4-12-26(14-16)31(28,29)21-9-7-20(8-10-21)25-23(27)13-19-15-30-24-18(3)17(2)6-11-22(19)24/h6-11,15-16H,4-5,12-14H2,1-3H3,(H,25,27)

InChI Key

LNYOGAPAUNMFMR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=CC(=C4C)C

Origin of Product

United States

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